molecular formula C10H18IN3O B13177250 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B13177250
M. Wt: 323.17 g/mol
InChI Key: WHSSLWWNCHOEAP-UHFFFAOYSA-M
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Description

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a compound belonging to the class of imidazolium salts Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-butyl-3-methylimidazolium chloride with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Synthetic Route

      Reactants: 1-butyl-3-methylimidazolium chloride and methyl isocyanate.

      Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 25-50°C.

      Product Isolation: The product is isolated by precipitation and purified through recrystallization.

  • Industrial Production

      Scale-Up: For industrial production, the reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity.

      Purification: Industrial purification methods may include distillation, chromatography, and crystallization to obtain the final product.

Chemical Reactions Analysis

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature.

      Products: Oxidation products may include imidazole derivatives with modified functional groups.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert solvents such as tetrahydrofuran (THF) at low temperatures.

      Products: Reduced imidazole derivatives with altered oxidation states.

  • Substitution

      Reagents: Nucleophiles such as halides or amines.

      Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substituted imidazole compounds with new functional groups.

Scientific Research Applications

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:

  • Chemistry

      Catalysis: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

      Solvent: Acts as an ionic liquid solvent for reactions requiring high polarity and stability.

  • Biology

      Antimicrobial Agent: Exhibits antimicrobial properties against a range of bacterial and fungal strains.

      Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it useful in biochemical studies.

  • Medicine

      Drug Development: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.

      Therapeutics: Explored for use in therapeutic formulations for various diseases.

  • Industry

      Electrolytes: Utilized in the production of electrolytes for batteries and fuel cells.

      Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.

Mechanism of Action

The mechanism of action of 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets and pathways:

  • Molecular Targets

      Enzymes: Binds to specific enzymes, inhibiting their activity and affecting metabolic pathways.

      Cell Membranes: Interacts with cell membranes, altering their permeability and function.

  • Pathways

      Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses.

      Gene Expression: Influences gene expression by interacting with transcription factors and regulatory proteins.

Comparison with Similar Compounds

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-Butyl-3-methylimidazolium chloride: A precursor in the synthesis of the target compound, used as an ionic liquid.

      1-Butyl-3-methylimidazolium nitrate: Another imidazolium salt with different anionic properties and applications.

      1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.

  • Uniqueness

      Functional Group: The presence of the carbamoyl group in this compound imparts unique chemical and biological properties.

      Applications: Its diverse applications in catalysis, biology, and industry set it apart from other imidazolium salts.

Properties

Molecular Formula

C10H18IN3O

Molecular Weight

323.17 g/mol

IUPAC Name

N-butyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide

InChI

InChI=1S/C10H18N3O.HI/c1-4-5-6-12(3)10(14)13-8-7-11(2)9-13;/h7-9H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WHSSLWWNCHOEAP-UHFFFAOYSA-M

Canonical SMILES

CCCCN(C)C(=O)N1C=C[N+](=C1)C.[I-]

Origin of Product

United States

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